4-Nitro-2-(1H-pyrazol-3-yl)phenol 4-Nitro-2-(1H-pyrazol-3-yl)phenol
Brand Name: Vulcanchem
CAS No.: 351003-12-8
VCID: VC3790366
InChI: InChI=1S/C9H7N3O3/c13-9-2-1-6(12(14)15)5-7(9)8-3-4-10-11-8/h1-5,13H,(H,10,11)
SMILES: C1=CC(=C(C=C1[N+](=O)[O-])C2=CC=NN2)O
Molecular Formula: C9H7N3O3
Molecular Weight: 205.17 g/mol

4-Nitro-2-(1H-pyrazol-3-yl)phenol

CAS No.: 351003-12-8

Cat. No.: VC3790366

Molecular Formula: C9H7N3O3

Molecular Weight: 205.17 g/mol

* For research use only. Not for human or veterinary use.

4-Nitro-2-(1H-pyrazol-3-yl)phenol - 351003-12-8

Specification

CAS No. 351003-12-8
Molecular Formula C9H7N3O3
Molecular Weight 205.17 g/mol
IUPAC Name 4-nitro-2-(1H-pyrazol-5-yl)phenol
Standard InChI InChI=1S/C9H7N3O3/c13-9-2-1-6(12(14)15)5-7(9)8-3-4-10-11-8/h1-5,13H,(H,10,11)
Standard InChI Key NPTPVROZEGBZIS-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1[N+](=O)[O-])C2=CC=NN2)O
Canonical SMILES C1=CC(=C(C=C1[N+](=O)[O-])C2=CC=NN2)O

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

4-Nitro-2-(1H-pyrazol-3-yl)phenol features a phenol backbone substituted at the 2-position with a pyrazole ring and at the 4-position with a nitro group. Key structural parameters include:

PropertyValueSource
Molecular FormulaC9H7N3O3\text{C}_9\text{H}_7\text{N}_3\text{O}_3
Molecular Weight205.17 g/mol
Melting Point211–214°C
SMILES NotationC1=CC(=C(C=C1N+[O-])C2=CC=NN2)O

The nitro group enhances electrophilic reactivity, while the phenolic hydroxyl group facilitates hydrogen bonding, influencing both solubility and biological interactions .

Spectral Data

  • ATR-IR: Peaks at 3432 cm1^{-1} (N–H stretch), 2919 cm1^{-1} (C–H stretch), and 1601 cm1^{-1} (aromatic C=C) confirm functional groups .

  • NMR: 1H^1\text{H} NMR (DMSO-d6d_6 ) shows signals at δ 6.7 (1H, d, J = 2.5 Hz) for the pyrazole proton and δ 9.6 ppm for the phenolic -OH .

Synthesis and Optimization

Key Synthetic Routes

The compound is typically synthesized via palladium-catalyzed cross-coupling or cyclocondensation reactions:

Method 1:

  • Reactants: 4-Nitrophenol derivatives and 3-(4-nitrophenyl)-1H-pyrazole.

  • Conditions: Potassium fluoride, polymethylhydrosiloxane, and palladium diacetate in tetrahydrofuran (20°C, 0.5 h) .

  • Yield: 89% .

Method 2:

  • Cyclocondensation: Reaction of hydrazine derivatives with β-keto esters, followed by nitration .

Industrial Scalability

Industrial production employs continuous flow reactors to enhance yield (up to 93%) and purity (>97%) .

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, THF) but insoluble in water .

  • Stability: Stable under ambient conditions but degrades upon prolonged UV exposure .

HazardPrecautionary Measure
Skin irritation (H315)Wear nitrile gloves
Serious eye irritation (H319)Use safety goggles
Respiratory irritation (H335)Use in ventilated areas

Source emphasizes handling in fume hoods with personal protective equipment (PPE).

Biological Activities and Mechanisms

Antimicrobial Efficacy

Testing against Gram-negative bacteria revealed significant inhibition:

OrganismInhibition Zone (mm)Concentration (mol/dm3^3)Reference
Escherichia coli72.8%103^{-3}
Klebsiella–Enterobacter spp.82.8%105^{-5}

The nitro group enhances membrane penetration, while the pyrazole ring disrupts bacterial enzymatic pathways .

Anti-Inflammatory Action

  • COX-2 Inhibition: 58% suppression at 50 µM, comparable to celecoxib .

  • Molecular Docking: Binds to the COX-2 active site with a binding energy of -9.2 kcal/mol.

Industrial and Research Applications

Medicinal Chemistry

  • Lead Compound: Used to develop analogs with enhanced bioavailability.

  • Drug Delivery: Nanoencapsulation in liposomes improves solubility and target specificity .

Material Science

  • Coordination Polymers: Forms Cu(II) complexes for catalytic applications .

  • Fluorescent Probes: Nitro-to-amine reduction yields pH-sensitive derivatives .

Comparative Analysis with Analogues

CompoundKey FeatureBioactivity (IC50_{50})
4-TrifluoromethylphenolLacks pyrazole ring>100 µM (MCF-7)
3,5-Bis(trifluoromethyl)phenolHigher lipophilicity45 µM (E. coli)
4-Nitro-2-(1H-pyrazol-3-yl)phenolBalanced reactivity0.08 µM (MCF-7)

The hybrid structure of 4-nitro-2-(1H-pyrazol-3-yl)phenol offers superior bioactivity due to synergistic electronic effects.

Future Directions and Challenges

Research Gaps

  • Toxicity Profiles: Long-term in vivo studies are needed to assess organ-specific toxicity .

  • Synthetic Optimization: Green chemistry approaches (e.g., microwave-assisted synthesis) could reduce reaction times .

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